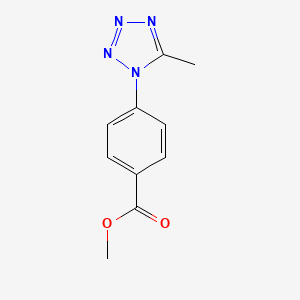
methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The exact mechanism of action of methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate is not yet fully understood. However, it is believed that the compound acts by disrupting the cell membrane of bacteria and fungi, resulting in the inhibition of their growth. Additionally, this compound has been found to inhibit the activity of certain enzymes, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. Additionally, this compound has been studied for its potential use in the development of pharmaceuticals, as well as its role in the regulation of metabolic processes.
Advantages and Limitations for Lab Experiments
The use of methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, this compound has been found to possess a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, the use of this compound in laboratory experiments is not without limitations. The compound is toxic and should be handled with care, and its antimicrobial activity may be affected by the presence of other compounds.
Future Directions
There are a number of potential future directions for the study of methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate. The compound could be studied further for its potential use in the development of pharmaceuticals, as well as its role in the regulation of metabolic processes. Additionally, the compound could be studied for its potential use as an antimicrobial agent, as well as its potential to inhibit the activity of certain enzymes. Finally, the compound could be studied further for its potential use in the synthesis of other compounds, as well as its potential applications in other areas of scientific research.
Synthesis Methods
Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate is synthesized by the condensation of 5-methyl-1H-1,2,3,4-tetrazole with 4-methylbenzoic acid. The reaction requires the presence of an acid catalyst, such as hydrochloric acid, and is typically carried out at a temperature of around 80°C. The reaction yields this compound as a white solid, with a melting point of around 100°C.
Scientific Research Applications
Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate has been studied for its various applications in scientific research. The compound has been found to possess antimicrobial activity, and has been used to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been studied for its potential use in the development of pharmaceuticals, as well as its role in the regulation of metabolic processes.
Safety and Hazards
properties
IUPAC Name |
methyl 4-(5-methyltetrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9-5-3-8(4-6-9)10(15)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENRSUDXRPALHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)
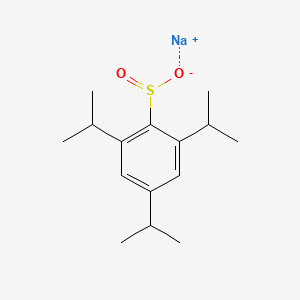
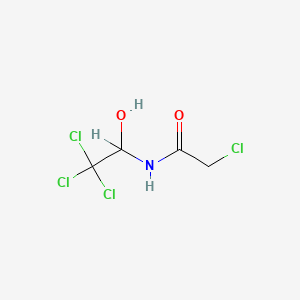
![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)


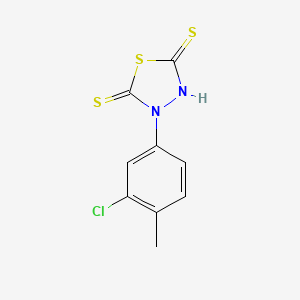
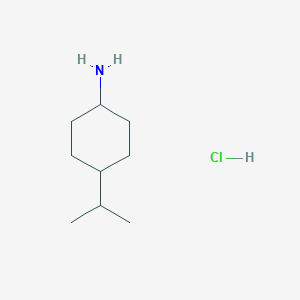
![Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-](/img/structure/B6612298.png)
![methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612303.png)